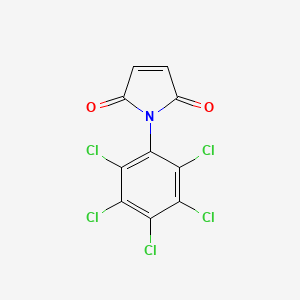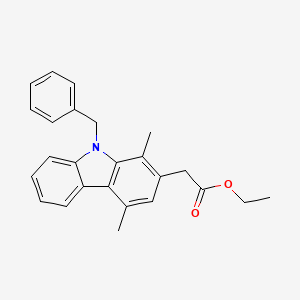![molecular formula C13H18ClNO2 B14594995 2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate CAS No. 60810-13-1](/img/structure/B14594995.png)
2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate is an organic compound with the molecular formula C12H16ClNO2. This compound is characterized by the presence of an ethyl group, a 3-methylphenyl group, and a chloroacetate moiety. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate typically involves the reaction of 2-[Ethyl(3-methylphenyl)amino]ethanol with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.
化学反应分析
Types of Reactions
2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetate group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bond in the chloroacetate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The ethyl group can be oxidized to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Nucleophilic substitution: Products include substituted amines, thiols, or ethers.
Hydrolysis: Products include carboxylic acids and alcohols.
Oxidation: Products include carboxylic acids.
科学研究应用
2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
作用机制
The mechanism of action of 2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate involves its interaction with nucleophiles and electrophiles. The chloroacetate group acts as an electrophile, making it susceptible to nucleophilic attack. The ethyl and 3-methylphenyl groups can undergo various chemical transformations, contributing to the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate can be compared with similar compounds such as:
2-[Ethyl(3-methylphenyl)amino]ethanol: This compound lacks the chloroacetate group and is less reactive in nucleophilic substitution reactions.
2-[Ethyl(3-methylphenyl)amino]ethyl acetate: This compound has an acetate group instead of a chloroacetate group, making it less reactive towards nucleophiles.
2-[Ethyl(3-methylphenyl)amino]ethyl bromide: This compound has a bromide group instead of a chloroacetate group, making it more reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for various applications in scientific research and industry.
属性
CAS 编号 |
60810-13-1 |
|---|---|
分子式 |
C13H18ClNO2 |
分子量 |
255.74 g/mol |
IUPAC 名称 |
2-(N-ethyl-3-methylanilino)ethyl 2-chloroacetate |
InChI |
InChI=1S/C13H18ClNO2/c1-3-15(7-8-17-13(16)10-14)12-6-4-5-11(2)9-12/h4-6,9H,3,7-8,10H2,1-2H3 |
InChI 键 |
FKMZLAOLCKXIHV-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCOC(=O)CCl)C1=CC=CC(=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Spiro[9H-fluorene-9,2'-[2H]thiopyran], 4',5'-dimethyl-](/img/structure/B14594916.png)
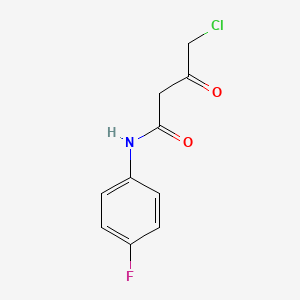
![2-[(Dibutylamino)methyl]phenol](/img/structure/B14594931.png)
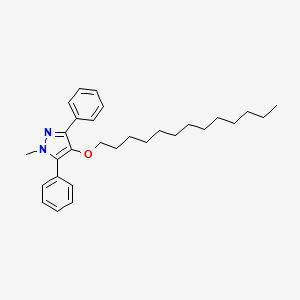

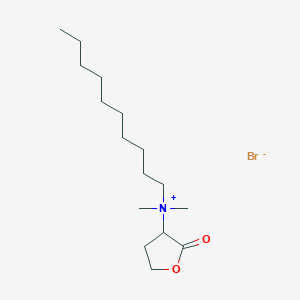

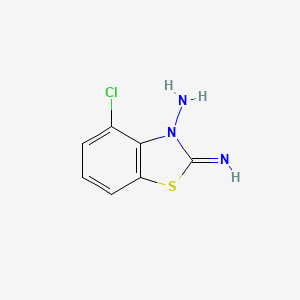

![Benzoic acid, 2-[[(2-nitrophenyl)methylene]amino]-, methyl ester](/img/structure/B14594973.png)
![(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14594976.png)
